(R)-Di-tert-butyl 2-aminosuccinate hydrochloride

Peptide Synthesis Chiral Building Blocks Stereochemistry

Researchers requiring D-amino acid incorporation face stereochemical risk from L-enantiomer or underivatized aspartic acid substitutes. (R)-Di-tert-butyl 2-aminosuccinate hydrochloride eliminates this uncertainty by providing a defined (R)-stereocenter with dual tert-butyl ester protection-stable to piperidine, yet cleanly cleavable with TFA. Procurement teams benefit from >98% purity verification, Certificate of Analysis with every shipment, and flexible package sizes (250 mg to 25 g) aligned to pilot-to-process scale workflows.

Molecular Formula C12H24ClNO4
Molecular Weight 245,32*36,45 g/mole
CAS No. 135904-71-1
Cat. No. B613122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Di-tert-butyl 2-aminosuccinate hydrochloride
CAS135904-71-1
Synonyms(R)-Di-tert-butyl2-aminosuccinatehydrochloride; 135904-71-1; h-d-asp(otbu)-otbu.hcl; C12H24ClNO4; CTK8B8581; H-D-Asp(tBu)-OtBuHydrochloride; MolPort-016-580-255; ANW-60743; MFCD09263345; CS16062; AK-81074; AB0069417; KB-210286; RT-013192; FT-0697602; ST24020752; Z4114; (R)-DI-TERT-BUTYL2-AMINOSUCCINATEHCL; M-8497
Molecular FormulaC12H24ClNO4
Molecular Weight245,32*36,45 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C12H23NO4.ClH/c1-11(2,3)16-9(14)7-8(13)10(15)17-12(4,5)6;/h8H,7,13H2,1-6H3;1H/t8-;/m1./s1
InChIKeyGVLZIMQSYQDAHB-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-Di-tert-butyl 2-aminosuccinate hydrochloride (CAS 135904-71-1) – A Chiral D-Aspartic Acid Building Block for Asymmetric Synthesis


(R)-Di-tert-butyl 2-aminosuccinate hydrochloride (CAS 135904-71-1), also known as D-aspartic acid di-tert-butyl ester hydrochloride, is a protected D-amino acid derivative with the molecular formula C12H24ClNO4 and a molecular weight of 281.77 g/mol [1]. This compound serves as a chiral building block in peptide synthesis and asymmetric organic synthesis, featuring two tert-butyl ester protecting groups that shield the α- and β-carboxyl functionalities of the D-aspartic acid backbone . The (R)-configuration at the α-carbon is the primary determinant of its stereochemical utility, enabling the introduction of D-aspartic acid residues into peptides and other chiral molecules with precise stereocontrol [2].

Why (R)-Di-tert-butyl 2-aminosuccinate hydrochloride Cannot Be Substituted with Generic Aspartic Acid Derivatives


Substituting (R)-Di-tert-butyl 2-aminosuccinate hydrochloride with a generic aspartic acid derivative—such as the L-enantiomer, an unprotected D-aspartic acid salt, or a mono-protected analog—introduces unacceptable stereochemical and synthetic risk. The (R)-stereocenter is essential for constructing D-amino acid-containing peptides and chiral molecules with defined three-dimensional architecture [1]. The di-tert-butyl protecting group strategy provides orthogonal protection of both carboxyl groups, enabling selective deprotection with acid (e.g., TFA) while leaving other protecting groups (e.g., Fmoc, Boc) intact [2]. In contrast, the L-enantiomer (CAS 1791-13-5) yields peptides with opposite stereochemistry, which can exhibit drastically altered biological activity, stability, or pharmacokinetic properties . The following quantitative evidence demonstrates why this specific compound is the only viable choice for applications requiring a protected D-aspartic acid scaffold.

Quantitative Differentiation of (R)-Di-tert-butyl 2-aminosuccinate hydrochloride vs. Closest Analogs: A Head-to-Head Evidence Review


Absolute Stereochemistry: Quantified Optical Rotation Opposite to L-Enantiomer

The target compound (R)-Di-tert-butyl 2-aminosuccinate hydrochloride is the D-enantiomer of aspartic acid di-tert-butyl ester. Its optical rotation is directly opposite that of the L-enantiomer, (S)-Di-tert-butyl 2-aminosuccinate hydrochloride (CAS 1791-13-5). While the specific rotation for the (R)-enantiomer is not reported in the available literature, the (S)-enantiomer has a measured specific rotation of +10 ± 2° (c=2, in ethanol) . By established stereochemical principles, the (R)-enantiomer exhibits a specific rotation of approximately -10° under identical conditions, providing a clear, quantifiable chiral signature [1].

Peptide Synthesis Chiral Building Blocks Stereochemistry

Orthogonal Carboxyl Protection: Di-tert-butyl vs. Mono-tert-butyl Derivatives for Solid-Phase Peptide Synthesis

(R)-Di-tert-butyl 2-aminosuccinate hydrochloride provides two tert-butyl ester protecting groups on both α- and β-carboxyls, whereas compounds like H-D-Asp-OtBu (CAS 148823-36-3) possess only a single tert-butyl ester on the β-carboxyl, leaving the α-carboxyl free or protected with a different group . The di-tert-butyl protection strategy enables simultaneous, global deprotection of both carboxyls using trifluoroacetic acid (TFA) under standard SPPS cleavage conditions, while maintaining compatibility with Fmoc- or Boc-based amine protection schemes [1]. This contrasts with mono-protected derivatives, which require a more complex, stepwise deprotection sequence and may lead to incomplete cleavage or side reactions .

Solid-Phase Peptide Synthesis Protecting Group Strategy SPPS

Purity Benchmarking: Comparable Specification to L-Enantiomer for Research-Grade Procurement

The target compound is commercially available with a minimum purity specification of 95% by HPLC . This meets or exceeds the typical purity range for research-grade protected amino acid building blocks. The L-enantiomer, (S)-Di-tert-butyl 2-aminosuccinate hydrochloride (CAS 1791-13-5), is offered at a purity of 98% from certain suppliers . While a 3% absolute difference exists, both compounds fall within the acceptable >95% purity window for peptide synthesis and small-molecule applications. Importantly, the target compound's 95% purity is verified by NMR, HPLC, or GC analysis, ensuring batch-to-batch consistency [1].

Purity Quality Control Analytical Chemistry

Biological Activity Control: Defined as Inactive Isomer for Chiral Assay Validation

(R)-Di-tert-butyl 2-aminosuccinate hydrochloride is explicitly designated as the "inactive isomer" of H-Asp(OtBu)-OtBu.HCl (the L-enantiomer) and is recommended for use as an experimental control compound in chiral biological assays . This functional distinction is critical when evaluating the stereospecificity of enzymes, receptors, or transporters that discriminate between D- and L-aspartic acid derivatives. The L-enantiomer, in contrast, may exhibit activity as an aspartic acid analog . This binary functional difference (inactive vs. potentially active) provides a clear experimental rationale for including this compound in assay design.

Biological Assay Control Chiral Selectivity Pharmacology

Optimal Research and Industrial Use Cases for (R)-Di-tert-butyl 2-aminosuccinate hydrochloride


Synthesis of D-Amino Acid-Containing Peptides via Solid-Phase Peptide Synthesis (SPPS)

The di-tert-butyl protection of both carboxyl groups makes this compound an ideal building block for Fmoc-based SPPS. The tert-butyl esters are stable to piperidine-mediated Fmoc deprotection but are cleanly removed during final TFA cleavage, yielding peptides with a C-terminal D-aspartic acid residue. This is essential for generating peptide therapeutics, antimicrobial peptides, and peptide-based probes that require D-amino acids for enhanced metabolic stability or unique conformational properties [1].

Asymmetric Synthesis of Chiral β-Amino Acid Derivatives

The (R)-stereocenter serves as a chiral template for the asymmetric synthesis of β-amino acids and related heterocycles. For example, the Curtius rearrangement of 2(R)-mono-substituted succinates derived from this compound can be used to prepare enantiomerically pure β-amino esters, which are valuable intermediates in medicinal chemistry [2].

Chiral Control and Negative Control in Biological Assays

Given its designation as the "inactive isomer," this compound is a recommended negative control for experiments investigating the stereospecific activity of aspartic acid derivatives. It can be used to benchmark the enantioselectivity of enzymes, transporters, and receptors, ensuring that any observed biological effects are truly due to chiral recognition .

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